An In-Depth Technical Guide to the Mechanism of Action of OK-1035
An In-Depth Technical Guide to the Mechanism of Action of OK-1035
For Researchers, Scientists, and Drug Development Professionals
Abstract
OK-1035 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a key target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of OK-1035, including its molecular target, mode of inhibition, and effects on cellular signaling pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Targeting DNA-PK
OK-1035 is chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] Its primary mechanism of action is the direct inhibition of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway.
ATP-Competitive Inhibition
Kinetic studies have demonstrated that OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[1] This mode of action involves the binding of OK-1035 to the ATP-binding pocket of the DNA-PKcs enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
-
Visualizing the Competitive Inhibition:
Caption: Competitive inhibition of DNA-PKcs by OK-1035.
Quantitative Data
Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of OK-1035 for DNA-PK has been reported, although with some variability in the literature. An initial study reported an IC50 of 8 µM, while a later review cited a value of 100 µM.[1][2]
| Compound | Target | IC50 (µM) | Reference |
| OK-1035 | DNA-PK | 8 | [1] |
| OK-1035 | DNA-PK | 100 | [2] |
Kinase Selectivity
OK-1035 has been described as a selective inhibitor of DNA-PK. One study noted that the concentration required for 50% inhibition of DNA-PK was more than 50 times lower than that needed to inhibit seven other protein kinases.[1] However, a detailed kinase selectivity panel with specific IC50 values for a broad range of kinases is not publicly available. There is also a suggestion that OK-1035 may inhibit other members of the PI3K-related kinase (PIKK) family, such as ATM and ATR, as it was shown to suppress the accumulation of p53 and the induction of p21 in response to adriamycin, effects known to be mediated by these kinases.[2]
Signaling Pathway Analysis
OK-1035's inhibition of DNA-PK has significant downstream consequences, primarily impacting the DNA damage response (DDR).
The DNA-PK Signaling Cascade in NHEJ
Under normal conditions, DNA double-strand breaks are recognized by the Ku70/80 heterodimer, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates a number of downstream targets to facilitate DNA repair. By inhibiting DNA-PKcs, OK-1035 effectively blocks this cascade.
-
Diagram of the DNA-PK Signaling Pathway and OK-1035's Point of Intervention:
Caption: OK-1035 inhibits DNA-PKcs, blocking downstream signaling.
Impact on p53 Phosphorylation
A known downstream target of DNA-PK is the tumor suppressor protein p53. OK-1035 has been shown to inhibit the phosphorylation of recombinant human wild-type p53 by DNA-PK in vitro.[1] This inhibition of p53 phosphorylation can disrupt its function in promoting cell cycle arrest and apoptosis in response to DNA damage.
Experimental Protocols
In Vitro DNA-PK Inhibition Assay (General Protocol)
While a specific protocol for OK-1035 is not detailed in the primary literature, a general in vitro kinase assay to determine the IC50 of a DNA-PK inhibitor can be conducted as follows. This protocol is based on commonly used methods for assessing DNA-PK activity.
Objective: To determine the concentration of OK-1035 required to inhibit 50% of DNA-PK kinase activity.
Materials:
-
Purified human DNA-PK enzyme (containing both DNA-PKcs and Ku70/80)
-
DNA-PK peptide substrate (e.g., a p53-derived peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
OK-1035 dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Activated DNA (e.g., calf thymus DNA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, activated DNA, and the DNA-PK peptide substrate.
-
Add varying concentrations of OK-1035 (typically in a serial dilution) or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the purified DNA-PK enzyme and [γ-³²P/³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel on the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of OK-1035 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for In Vitro DNA-PK Inhibition Assay:
Caption: Workflow for determining the IC50 of OK-1035.
Cellular Effects and Therapeutic Potential
The inhibition of DNA-PK by OK-1035 is expected to have significant cellular consequences, particularly in the context of cancer therapy. By blocking a major DNA repair pathway, OK-1035 has the potential to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.
One study demonstrated that OK-1035 retarded DNA repair in cultured murine leukemia cells at a concentration of 2 mM.[2] While this concentration is high, it provides proof-of-concept for the cellular activity of the compound. Further studies are required to fully elucidate the effects of OK-1035 on cell cycle progression, apoptosis, and its potential as a chemosensitizing or radiosensitizing agent at pharmacologically relevant concentrations.
Conclusion
OK-1035 is a valuable research tool for studying the role of DNA-PK in cellular processes. Its mechanism of action as a selective, ATP-competitive inhibitor of DNA-PK is well-established. While further studies are needed to fully characterize its kinase selectivity profile and cellular effects, the available data strongly support its role as an inhibitor of the NHEJ pathway of DNA repair. This guide provides a comprehensive summary of the current understanding of OK-1035's mechanism of action to aid researchers and drug development professionals in their ongoing work.
